(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound "(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a structurally complex architecture comprising three key moieties:
- 2,5-Dimethylfuran-3-yl: A heteroaromatic furan ring with methyl groups at positions 2 and 5, contributing steric bulk and moderate lipophilicity.
- Piperazine linker: A saturated six-membered ring connecting the benzothiazole and furan moieties, enhancing solubility and conformational flexibility.
However, direct pharmacological data for this specific molecule are absent in the provided evidence, necessitating comparisons with structural analogs.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-12-11-14(13(2)26-12)18(23)21-7-9-22(10-8-21)19-20-17-15(27-19)5-4-6-16(17)28(3,24)25/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKVFYPXZGLZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS Number: 1170908-66-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a dimethylfuran moiety linked to a benzo[d]thiazole and a piperazine group. Its molecular weight is approximately 419.5 g/mol, and it is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1170908-66-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets , including enzymes and receptors. The presence of the methanone group allows it to participate in electrophilic reactions, potentially modulating enzyme activities.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BuChE) . In vitro studies indicate that it binds effectively to the active sites of these enzymes, leading to decreased enzymatic activity, which is crucial for conditions like neurodegenerative diseases .
- Blood-Brain Barrier Penetration : Studies suggest that this compound exhibits good penetration through the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders .
Biological Activity Studies
Recent research has focused on evaluating the biological activity of this compound through various assays.
Inhibition Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory effects on MAO-B and BuChE:
| Compound | MAO-B IC50 (μM) | BuChE Inhibition (%) |
|---|---|---|
| 4g | 14.80 ± 5.45 | 57.11 |
| 4d | 64.83 ± 4.20 | 43.37 |
These results indicate that the introduction of specific substituents can enhance inhibitory potency against these enzymes .
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using the MTT assay, where cell viability remained above 90% at effective concentrations, indicating low toxicity to L929 cells .
Case Studies
- Neurodegenerative Disease Models : In studies involving animal models of neurodegeneration, treatment with this compound led to significant reductions in immobility during forced swim tests (FST), suggesting antidepressant-like effects alongside neuroprotective properties .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins involved in neurodegenerative pathways, supporting its potential as a therapeutic agent .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and piperazine derivatives exhibit significant antimicrobial activity. A study demonstrated that synthesized compounds similar to this compound displayed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Antitumor Activity
The compound also shows promise as an antitumor agent. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function. A study on related compounds highlighted their ability to inhibit tumor cell proliferation and induce cell cycle arrest.
Case Study: Antitumor Mechanism
In vitro studies demonstrated that thiazole derivatives led to S phase arrest in cancer cell lines, up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins. This mechanism suggests potential therapeutic applications in cancer treatment .
Potential Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for several therapeutic applications:
- Antimicrobial Agents : Targeting resistant bacterial strains.
- Anticancer Drugs : Developing novel treatments for various cancers.
- Neurological Disorders : Investigating its effects on neuroprotective pathways may reveal applications in treating conditions like Alzheimer's disease.
Chemical Reactions Analysis
Formation of the Benzo[d]thiazol-2-yl Methylsulfonyl Fragment
The benzo[d]thiazol-2-yl group with a methylsulfonyl substituent likely originates from:
-
Benzothiazole synthesis : Constructed via condensation of o-aminothiophenol with a ketone (e.g., acetic acid) under acidic conditions.
-
Sulfonation : Introduction of the methylsulfonyl group at the 4-position of benzo[d]thiazole. This could involve direct sulfonation followed by methylation or pre-synthesis of a methylsulfonyl-substituted benzothiazole.
Coupling of Furan and Piperazine Moieties
The methanone linker connects the 2,5-dimethylfuran-3-yl group to the piperazine:
-
Amide bond formation : The furan ketone reacts with the piperazine amine. This step may employ coupling reagents (e.g., DCC, HOBt) or activation via acyl chloride intermediates .
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Regioselectivity : The furan’s acylation at the 3-position requires controlled conditions to avoid side reactions .
Amide Bond Formation
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| HATU, DIPEA | DMF, 0–25°C | High | Efficient for large-scale synthesis. |
| EDCl, HOBt | THF, 0–25°C | Moderate | Lower cost but may require longer reaction times. |
Sulfonation of Benzo[d]thiazole
| Method | Reagent | Position | Outcome |
|---|---|---|---|
| Electrophilic substitution | SO₃H₂, H₂SO₄ | Para to thiazole ring | Methylsulfonyl group introduced at position 4. |
Stability Considerations
-
Furan sensitivity : Acidic conditions must be avoided to prevent furan ring degradation .
-
Methylsulfonyl stability : Resistant to hydrolysis under standard conditions.
Reaction Challenges and Optimization
-
Regiochemistry control : Ensuring the methylsulfonyl group attaches to the correct position on benzo[d]thiazole.
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Piperazine functionalization : Avoiding over-alkylation or side-product formation during coupling.
-
Purification : Use of chromatography (e.g., HPLC) to isolate the target compound from byproducts.
Comparison with Similar Compounds
Halogen-Substituted Benzothiazoles
describes compounds 4 and 5 , which feature 4-chlorophenyl and 4-fluorophenyl substituents on their thiazole rings, respectively. These halogenated derivatives exhibit planar conformations except for one fluorophenyl group, which is oriented perpendicularly . In contrast, the methylsulfonyl group in the target compound introduces stronger electronic effects (electron-withdrawing) compared to halogens (moderately electron-withdrawing). This difference may enhance metabolic stability but reduce membrane permeability.
Methoxy-Substituted Benzothiazoles
reports a compound with a 4-methoxyphenyl group attached to a pyrazoline-fused benzothiazole.
Piperazine-Linked Compounds
The piperazine moiety in the target compound distinguishes it from carbamate-linked analogs in , such as Thiazol-5-ylmethyl carbamates (compounds n , o , s , t ), which feature hydroperoxypropan and carbamate groups . Piperazine enhances aqueous solubility and bioavailability compared to carbamates, which are prone to enzymatic hydrolysis.
Thiazole vs. Benzothiazole Cores
The benzothiazole core in the target compound may offer stronger binding to hydrophobic pockets in enzymes.
Pharmacological and Physicochemical Properties
Physicochemical Comparison
Pharmacokinetic Considerations
- Metabolic Stability : The methylsulfonyl group in the target compound may resist oxidative metabolism better than halogenated () or methoxy-substituted () analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how can purity be ensured?
- Methodology :
- Step 1 : Use reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to promote condensation between furan and piperazine intermediates, as demonstrated in triazole derivative synthesis .
- Step 2 : Purify via recrystallization (ethanol is effective) and confirm purity using thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system .
- Step 3 : Validate molecular identity via NMR or mass spectrometry, referencing structural analogs in and .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- TLC : Monitor reaction progress and purity .
- NMR : Assign signals for furan, benzo[d]thiazole, and piperazine moieties (e.g., ¹H/¹³C NMR for substituent effects) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
Q. How should this compound be stored to maintain stability?
- Storage Protocol :
- Store in a sealed container under dry, cool conditions (≤4°C) to prevent hydrolysis or sulfonyl group degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its sulfonyl and thiazole pharmacophores?
- Methodological Framework :
- Step 1 : Link to a theoretical framework (e.g., sulfonyl groups as kinase inhibitors or thiazoles as antimicrobial agents) to guide assay selection .
- Step 2 : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with positive/negative controls. Optimize dosing based on solubility (DMSO/water mixtures) .
- Step 3 : Address contradictory results (e.g., unexpected cytotoxicity) by revisiting reaction intermediates or impurities via HPLC-MS .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity)?
- Analytical Approach :
- Regioselectivity Analysis : Use computational tools (DFT calculations) to predict reactive sites in the furan-thiazole system .
- Data Triangulation : Compare results across multiple assays (e.g., antimicrobial vs. anticancer activity) and cross-reference with structurally similar compounds in and .
- Error Mitigation : Replicate synthesis under inert atmospheres to rule out oxidation artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Computational Workflow :
- Step 1 : Perform molecular docking (AutoDock/Vina) using the benzo[d]thiazole moiety as a hinge-binding region in kinase targets .
- Step 2 : Validate predictions with MD simulations (GROMACS) to assess binding stability under physiological conditions.
- Step 3 : Cross-validate with experimental SAR data from analogs in .
Q. What methodological frameworks guide the integration of this compound into broader pharmacological research?
- Theoretical Alignment :
- Quadripolar Model : Align research with theoretical (drug-target interactions), epistemological (mechanistic hypotheses), morphological (structural analogs), and technical (assay design) poles .
- Iterative Refinement : Use Gil’s pragmatic research model to iteratively refine hypotheses based on synthesis and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
